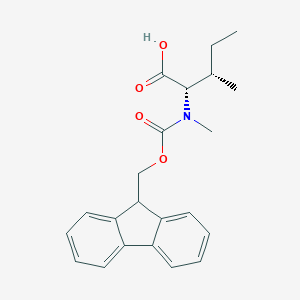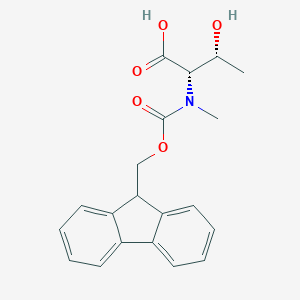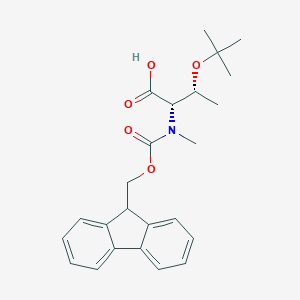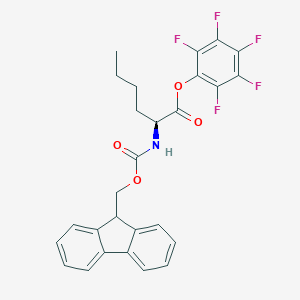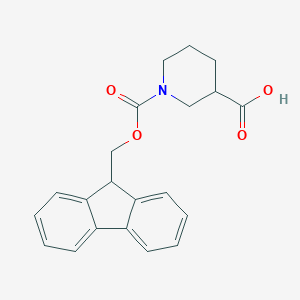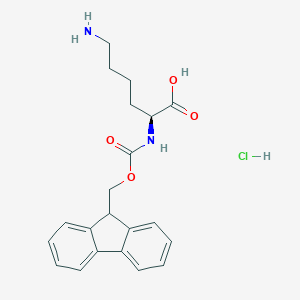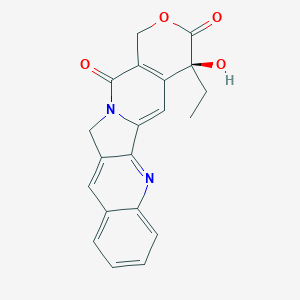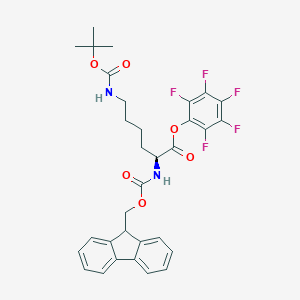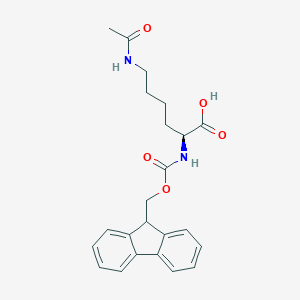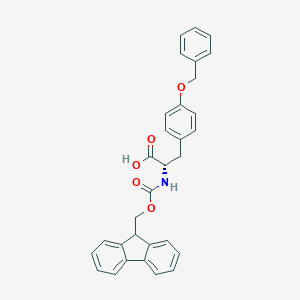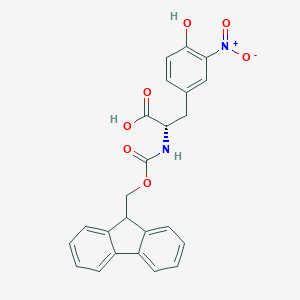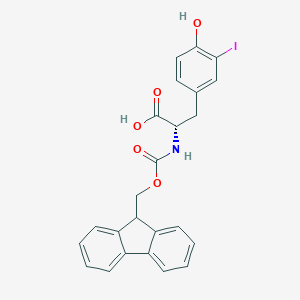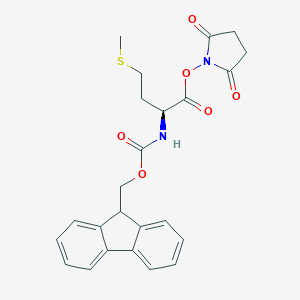
Fmoc-Met-Osu
Overview
Description
Fmoc-Met-Osu, also known as 9-fluorenylmethyloxycarbonyl-methionine-N-hydroxysuccinimide ester, is a compound widely used in peptide synthesis. It serves as a protecting group for the amino acid methionine, facilitating the synthesis of peptides by preventing unwanted side reactions at the amino group.
Mechanism of Action
Target of Action
The primary target of Fmoc-Met-Osu is the amine group of amino acids . The compound is used as a protecting group for amines during peptide synthesis . It is particularly useful in the synthesis of peptides that contain amino residues unstable under acidic conditions .
Mode of Action
This compound interacts with its targets by forming a carbamate with the amine group of amino acids . This is achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . The Fmoc group can be introduced by reacting the amine with Fmoc-OSu . This reaction results in the protection of the amine group, preventing it from reacting with other compounds during peptide synthesis .
Biochemical Pathways
The use of this compound affects the peptide synthesis pathway . It allows for the selective preparation of N-(9-fluorenylmethoxycarbonyl) derivatives of hydroxy-amino acids . This enables the synthesis of complex peptides, including ones of significant size .
Pharmacokinetics
The pharmacokinetic properties of this compound are primarily related to its role in peptide synthesis. The compound is base-labile, meaning it is rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Result of Action
The result of this compound’s action is the formation of protected amino acids that can be used in peptide synthesis . The Fmoc group serves as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS) .
Action Environment
The action of this compound is influenced by the chemical environment . For instance, the presence of a base is necessary for the removal of the Fmoc group . Additionally, the compound is sensitive to moisture and heat . Therefore, it is crucial to control the environment during peptide synthesis to ensure the efficacy and stability of this compound .
Biochemical Analysis
Biochemical Properties
Fmoc-Met-Osu plays a crucial role in biochemical reactions, particularly in the formation of peptide bonds. It is used to protect amines during the synthesis of peptides . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . The Fmoc group interacts with enzymes and proteins involved in peptide synthesis, facilitating the formation of peptide bonds while preventing unwanted side reactions .
Cellular Effects
The peptides synthesized using this compound can interact with various cellular components, influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a protecting group in peptide synthesis. It shields the amine group during the formation of peptide bonds, preventing unwanted side reactions . The Fmoc group is removed by base, allowing the peptide bond to form . This process involves binding interactions with biomolecules, changes in gene expression, and potential enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings primarily relate to its stability and degradation during peptide synthesis. The Fmoc group is stable under the conditions used for peptide bond formation but is readily removed by base when no longer needed . The stability of this compound contributes to its effectiveness as a protecting group and its widespread use in peptide synthesis .
Metabolic Pathways
This compound is primarily involved in the metabolic pathway of peptide synthesis. It interacts with enzymes involved in this process, acting as a protecting group for amines during the formation of peptide bonds .
Subcellular Localization
The peptides synthesized using this compound can be targeted to specific compartments or organelles based on their sequence and post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Met-Osu typically involves the reaction of 9-fluorenylmethyloxycarbonyl chloride with the dicyclohexylammonium salt of N-hydroxysuccinimide. This reaction produces 9-fluorenylmethylsuccinimidyl carbonate, which is then reacted with methionine to form this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated peptide synthesizers
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O6S/c1-33-13-12-20(23(29)32-26-21(27)10-11-22(26)28)25-24(30)31-14-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,19-20H,10-14H2,1H3,(H,25,30)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHGGWPKXOCXAB-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


